Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl-
Overview
Description
Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- is a specialized organosilicon compound characterized by the presence of a brominated anthracene moiety attached to a trimethylsilyl group via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- typically involves the Sonogashira coupling reaction. This reaction is carried out between 10-bromo-9-anthracenyl acetylene and trimethylsilyl acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The anthracene moiety can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce an anthraquinone derivative.
Scientific Research Applications
Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- involves its interaction with specific molecular targets. The ethynyl linkage and the brominated anthracene moiety play crucial roles in its reactivity and binding affinity. The compound can participate in π-π stacking interactions and hydrogen bonding, influencing its behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-Bromophenylethynyl)anthracene
Uniqueness
Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and solubility in organic solvents. Additionally, the brominated anthracene moiety enhances its reactivity and potential for further functionalization.
Properties
IUPAC Name |
2-(10-bromoanthracen-9-yl)ethynyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrSi/c1-21(2,3)13-12-16-14-8-4-6-10-17(14)19(20)18-11-7-5-9-15(16)18/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYUREQWGQLGRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70783999 | |
Record name | [(10-Bromoanthracen-9-yl)ethynyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70783999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313698-93-0 | |
Record name | [(10-Bromoanthracen-9-yl)ethynyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70783999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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